1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate
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Overview
Description
Chemical Name: 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate
CAS Number: 1980038-82-1
Molecular Formula: C11H8F12O2
Molecular Weight: 400.16 g/mol
Density: 1.536 g/cm³
Boiling Point: 112 °C
Refractive Index: 1.349
MSDS: Available
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be prepared through esterification reactions involving the corresponding alcohol and methacrylic acid.
Industrial Production: Industrial-scale production methods are proprietary, often held by manufacturers.
Chemical Reactions Analysis
Reactivity: This compound is an ester, and it may undergo various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic substitution.
Common Reagents and Conditions: Alkaline hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is a common method for breaking down esters. Acid-catalyzed transesterification with alcohols can also occur.
Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol. Transesterification produces different esters.
Scientific Research Applications
Chemistry: Used as a monomer in polymerization reactions to create fluorinated polymers with unique properties.
Medicine: Not widely explored, but its hydrophobicity and stability may be relevant in drug delivery systems.
Industry: Used in coatings, adhesives, and specialty materials due to its chemical resistance and low surface energy.
Mechanism of Action
- Mechanism not extensively studied, but its fluorinated structure likely contributes to its chemical stability and repellent properties.
- No specific molecular targets or pathways reported.
Comparison with Similar Compounds
Similar Compounds: Other fluorinated esters, such as perfluoroalkyl acrylates and methacrylates, share some properties.
Uniqueness: The combination of perfluoroheptyl and tetrafluoropropyl groups in this compound sets it apart.
Biological Activity
1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate compound that has garnered attention in various fields due to its unique chemical properties. This compound is primarily studied for its potential applications in materials science and electrochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.
This compound is characterized by a perfluorinated hydrocarbon chain which imparts unique properties such as low surface energy and high thermal stability. The structure can be represented as follows:
Where n and m correspond to the lengths of the perfluorinated chains. This configuration contributes to its hydrophobic nature and potential applications in coatings and lubricants.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with biological systems. Key areas of investigation include:
- Toxicity Assessment : Studies have indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels.
- Biocompatibility : The biocompatibility of fluorinated carbonates is essential for their use in biomedical applications such as drug delivery systems and implants.
Toxicological Studies
Recent research has focused on the toxicological profiles of similar fluorinated compounds. For example:
- Cell Viability Assays : In vitro studies using cell lines have shown that exposure to fluorinated carbonates can lead to reduced cell viability at higher concentrations. A study demonstrated that concentrations above 100 µM significantly affected cell proliferation rates .
- Genotoxicity Testing : Genotoxicity assays revealed that certain perfluorinated compounds could induce DNA damage in human cell lines, raising concerns about their long-term safety .
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
- Fluorinated Dialkyl Carbonates :
- Electrolyte Applications :
Data Table: Summary of Biological Activity Findings
Properties
Molecular Formula |
C11H6F16O3 |
---|---|
Molecular Weight |
490.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C11H6F16O3/c12-3(13)6(16,17)1-29-5(28)30-2-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h3-4H,1-2H2 |
InChI Key |
NVHLNVDMJANENX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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